7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-2-propan-2-yl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-5(2)10-13-8-4-6(11(15)16)3-7(12)9(8)14-10/h3-5H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVGXPGPSJCHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic Acid Methyl Ester (CAS 2091562-05-7)
- Substituents : Methyl group at position 2, methyl ester at position 3.
- Key Differences : The methyl ester replaces the carboxylic acid, reducing acidity (pKa ~9.16 vs. ~1.26 for free carboxylic acids) and altering solubility. The smaller methyl group at position 2 decreases steric hindrance compared to the isopropyl group .
- Applications : Intermediate in synthesizing Tegoprazan, a potassium-competitive acid blocker .
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
- Substituents: Fluorine at position 4, methyl at position 1, and a 4-bromo-2-chloroanilino group at position 4.
- The anilino substituent introduces a bulky aromatic moiety, which may influence target specificity .
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic Acid
5-Bromo-1H-benzoimidazole-2-carboxylic Acid
- Substituents : Bromine at position 5, carboxylic acid at position 2.
- Key Differences: The altered positions of bromine and carboxylic acid significantly modify electronic distribution.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | pKa (Predicted) | Boiling Point (°C) | Key Properties |
|---|---|---|---|---|---|
| 7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid | C₁₁H₁₁BrN₂O₂ | 295.13 | ~1.26 (carboxylic acid) | N/A | High lipophilicity (isopropyl group) |
| 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid methyl ester | C₁₀H₉BrN₂O₂ | 267.10 | 9.16 | 451.3 | Esterified carboxylate, lower solubility |
| 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid | C₇H₉BrN₂O₂ | 233.06 | 1.26 | 467.1 | Smaller heterocycle (imidazole vs. benzimidazole) |
| 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid | C₉H₆BrNO₃ | 256.05 | N/A | N/A | Benzoxazole core (oxygen vs. nitrogen) |
Notes:
- The benzimidazole core generally confers greater aromatic stability compared to imidazole or benzoxazole derivatives .
- Carboxylic acid-containing compounds exhibit lower pKa values (~1.26), enhancing ionization at physiological pH, whereas esterified derivatives (pKa ~9.16) remain neutral, affecting bioavailability .
Biological Activity
7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological implications based on recent studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 283.12 g/mol
- CAS Number : 1378260-96-8
Biological Activity Overview
The biological activity of this compound has been explored through various studies, revealing its significant potential in several areas:
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to 7-Bromo-2-isopropyl-1H-benzo[d]imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-Bromo-2-isopropyl-1H-benzimidazole | Staphylococcus aureus | < 1 µg/mL |
| Indolylbenzimidazoles | Mycobacterium smegmatis | 3.9 µg/mL |
| Indolylbenzimidazoles | Candida albicans | 3.9 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Anticancer Effects
The compound's structural similarities to other benzimidazole derivatives have prompted investigations into its anticancer properties. Studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of various benzimidazole derivatives found that some exhibited IC values comparable to established chemotherapeutics like doxorubicin. For instance, compounds with similar structures demonstrated IC values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Table 2: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 7-Bromo-2-isopropyl-1H-benzimidazole | MCF-7 | <10 |
| Doxorubicin | MCF-7 | 10.38 |
| Other Benzimidazoles | Various Cancer Lines | Varies (0.12–2.78) |
These results indicate the potential of this compound as an anticancer agent.
The mechanism by which benzimidazole derivatives exert their biological effects is often linked to their ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Many studies suggest that these compounds can inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that they may trigger apoptotic pathways in cancer cells, leading to cell death.
- Biofilm Disruption : Some derivatives have shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing their antimicrobial action.
Q & A
Q. What are the recommended synthetic routes for 7-bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid, and how are intermediates characterized?
A one-pot heterocyclization method using sodium dithionite (Na₂S₂O₄) in DMSO, followed by base hydrolysis, is effective for synthesizing substituted benzimidazole derivatives. Key intermediates can be characterized via IR spectroscopy (e.g., carbonyl stretch at ~1701 cm⁻¹, bromine absorption near 525 cm⁻¹) and NMR (¹H/¹³C) to confirm regiochemistry and functional groups . Base hydrolysis conditions (e.g., NaOH/EtOH) are critical for preserving the carboxylic acid moiety .
Q. How can researchers validate the purity and structural integrity of this compound?
Purity can be assessed via HPLC with UV detection (λ ~254 nm for aromatic systems). Structural validation requires a combination of techniques:
- IR spectroscopy : Confirm -COOH (broad ~3394 cm⁻¹ for -OH, sharp ~1701 cm⁻¹ for C=O).
- NMR : ¹H NMR should show aromatic protons (δ 7.0–8.5 ppm) and isopropyl group signals (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH).
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ expected for C₁₁H₁₀BrN₂O₂) .
Q. What are the critical factors influencing stability during storage?
The compound’s stability is affected by:
- Moisture sensitivity : Store under anhydrous conditions (desiccator with silica gel).
- Light sensitivity : Bromine substituents may undergo photodegradation; use amber vials.
- Temperature : Long-term storage at –20°C is recommended. Stability should be monitored via periodic HPLC analysis .
Q. Which purification techniques are optimal for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane → methanol) for polar impurities.
- Acid-base extraction : Leverage the carboxylic acid’s solubility in basic aqueous solutions (pH > pKa ~4.5) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of halogenated benzimidazoles?
Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify energetically favorable intermediates. For example, the role of Na₂S₂O₄ in reducing nitro groups during heterocyclization can be simulated to refine stoichiometry and solvent effects. ICReDD’s reaction path search methods integrate experimental data with computational predictions to accelerate optimization .
Q. How does bromine substitution influence bioactivity compared to chloro/fluoro analogs?
Bromine enhances halogen bonding with biological targets (e.g., enzymes, receptors) due to its polarizability and van der Waals radius (1.85 Å vs. 1.47 Å for Cl). SAR studies show that brominated analogs exhibit higher binding affinity in kinase inhibition assays compared to chloro derivatives. However, metabolic stability may decrease due to potential debromination .
Q. How can spectral data contradictions (e.g., IR/NMR discrepancies) be resolved?
Contradictions often arise from tautomerism or solvent effects. For example:
- IR carbonyl shifts : DMSO may stabilize enolic forms, altering C=O stretching frequencies.
- NMR splitting : Rotameric equilibria in the isopropyl group can cause unexpected coupling patterns. Use variable-temperature NMR and DFT simulations to model dynamic effects .
Q. What strategies mitigate side reactions during heterocyclization?
- Solvent selection : DMSO’s high polarity stabilizes transition states but may promote oxidation; test alternatives like DMF.
- Reducing agent optimization : Replace Na₂S₂O₄ with Zn/HCl for milder reduction conditions.
- Temperature control : Maintain reflux at 90°C to avoid over-oxidation of intermediates .
Q. How can researchers design derivatives for enhanced solubility without compromising activity?
- Prodrug strategies : Esterify the carboxylic acid (e.g., methyl ester) to improve lipophilicity, with enzymatic hydrolysis in vivo.
- PEGylation : Attach polyethylene glycol chains to the imidazole nitrogen.
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to enhance aqueous solubility .
Q. What experimental frameworks support SAR studies for this scaffold?
- Parallel synthesis : Generate analogs with varied substituents (e.g., alkyl, aryl at the 2-position) using combinatorial chemistry.
- Molecular docking : Screen against target proteins (e.g., cytochrome P450) to predict binding modes.
- In vitro assays : Pair with SPR (surface plasmon resonance) to quantify binding kinetics and IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
